3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl methanesulfonate
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Overview
Description
3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl methanesulfonate is a synthetic organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl methanesulfonate typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3,4,5-trifluorophenylamine with a suitable benzoxazole derivative under controlled conditions. The reaction is often carried out in the presence of a base and a solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl methanesulfonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced products.
Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl methanesulfonate has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl methanesulfonate involves its interaction with specific molecular targets. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The benzoxazole moiety may also contribute to the compound’s overall reactivity and stability, facilitating its interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
3-(3,4,5-Trifluorophenyl)benzoxazole: Lacks the methanesulfonate group, which may affect its reactivity and applications.
3-(3,4-Difluorophenyl)-1,2-benzoxazol-6-yl methanesulfonate: Similar structure but with fewer fluorine atoms, potentially altering its chemical properties.
3-(3,5-Difluorophenyl)-1,2-benzoxazol-6-yl methanesulfonate: Another variant with different fluorine substitution patterns.
Uniqueness
3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl methanesulfonate is unique due to the presence of three fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This trifluorophenyl group enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications in research and industry.
Properties
Molecular Formula |
C14H8F3NO4S |
---|---|
Molecular Weight |
343.28 g/mol |
IUPAC Name |
[3-(3,4,5-trifluorophenyl)-1,2-benzoxazol-6-yl] methanesulfonate |
InChI |
InChI=1S/C14H8F3NO4S/c1-23(19,20)22-8-2-3-9-12(6-8)21-18-14(9)7-4-10(15)13(17)11(16)5-7/h2-6H,1H3 |
InChI Key |
GFZCYWREZZLEDX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1=CC2=C(C=C1)C(=NO2)C3=CC(=C(C(=C3)F)F)F |
Origin of Product |
United States |
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